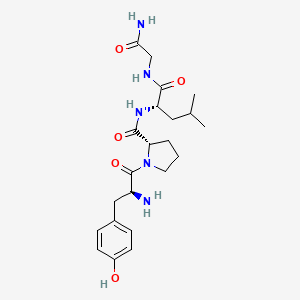

(Tyr0)-促黑素细胞激素释放抑制因子

描述

Tyr0-melanocyte-stimulating hormone-release inhibiting factor (Tyr0-MSH-RIF) is a peptide hormone that is produced in the pituitary gland and released into the bloodstream. It is a member of the melanocortin receptor family and is involved in the regulation of several physiological processes, including body temperature, energy balance, and glucose metabolism. Tyr0-MSH-RIF has been studied extensively in recent years, as it has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

科学研究应用

Role in Oxytocinergic System

The compound is related to the nine amino acid neuropeptide oxytocin (OXT), which is one of the most studied hormones of the body . It is synthesized at the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus . Oxytocin modulates a wide range of neurotransmitter and neuromodulator activities as well as physiological functions and behaviors, including social interactions, social memory response to social stimuli, decision making, feeding behavior, emotional reactivity, aggressiveness, maternal behavior, sexual behavior, and more .

Delta Opioid Receptor Agonist

The compound, when modified as dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2), behaves as a potent delta opioid agonist exhibiting high affinity and high selectivity for the delta opioid receptor .

Role in Neutrino Oscillations

In the OPERA experiment, the compound is associated with the observation of neutrino oscillations, more precisely, the transformation of muon neutrinos into tau neutrinos . OPERA remains the only experiment to have seen muon-to-tau neutrino oscillations, an important clue to the yet unsolved neutrino mass hierarchy problem .

Drug Development

The compound has been used in the development of drugs such as TRELSTAR® (triptorelin pamoate for injectable suspension), which is used for the palliative treatment of advanced prostate cancer .

Dopamine Receptor Modulation

Spiro bicyclic peptidomimetics of the compound have been synthesized and shown to modulate dopamine receptors . These peptidomimetics affected the rotational behavior in a bell-shaped dose-response relationship, producing increases in rotational behavior .

Enhancing Hydrophobicity and Promoting Passive Diffusion Transport

Trifluoromethylated proline analogues of the compound have been used to enhance the hydrophobicity and to promote passive diffusion transport of the L-prolyl-L-leucyl glycinamide (PLG) tripeptide .

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEARKJXFXOBPLB-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

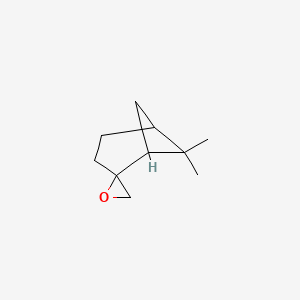

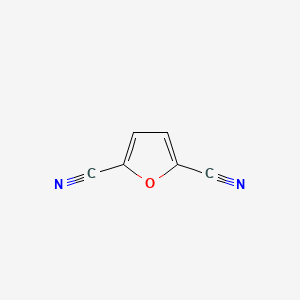

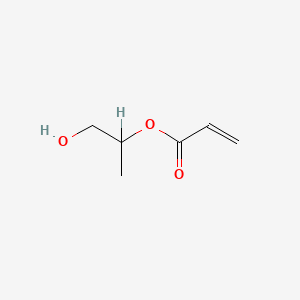

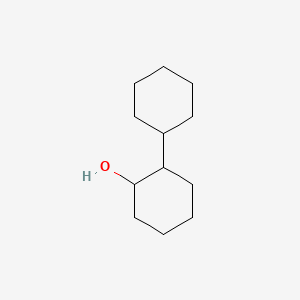

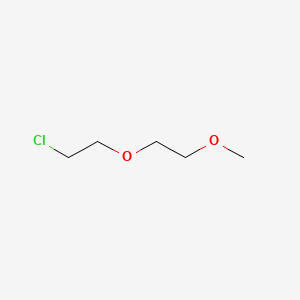

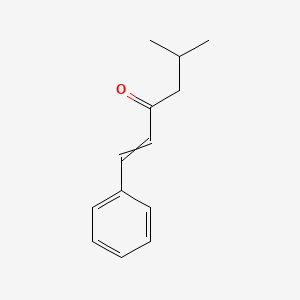

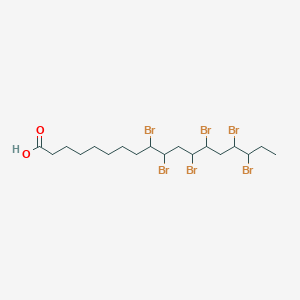

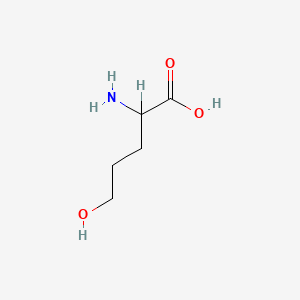

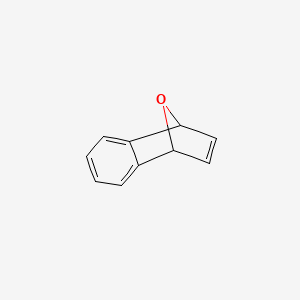

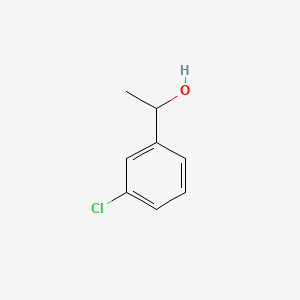

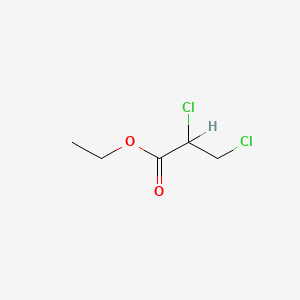

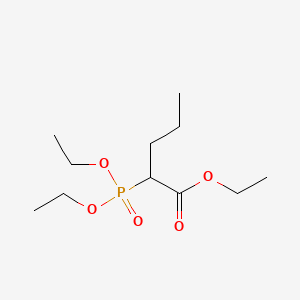

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。